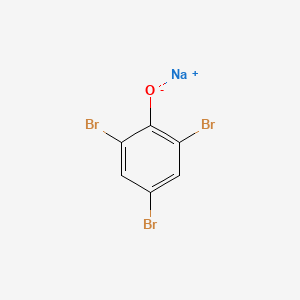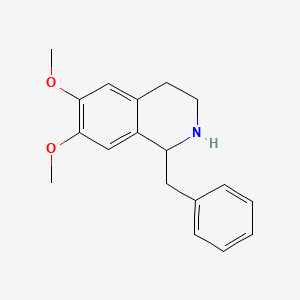
octyl phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl phosphorodichloridate: is an organophosphorus compound with the molecular formula C8H17Cl2O2P . It is a colorless liquid that is sensitive to hydrolysis. This compound is used in various chemical synthesis processes, particularly in the preparation of phosphate esters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octyl phosphorodichloridate can be synthesized through the reaction of octanol with phosphorus oxychloride . The reaction typically occurs under anhydrous conditions to prevent hydrolysis. The general reaction is as follows:
C8H17OH+POCl3→C8H17OPOCl2+HCl
The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Octyl phosphorodichloridate undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form octyl phosphate and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can participate in redox reactions under certain conditions.
Common Reagents and Conditions:
Alcohols: React with this compound to form phosphate esters.
Amines: Can replace chlorine atoms to form phosphoramidates.
Water: Causes hydrolysis to octyl phosphate.
Major Products Formed:
Octyl phosphate: Formed through hydrolysis.
Phosphate esters: Formed through substitution reactions with alcohols.
Phosphoramidates: Formed through substitution reactions with amines.
Applications De Recherche Scientifique
Chemistry: Octyl phosphorodichloridate is used as a reagent in organic synthesis, particularly in the preparation of phosphate esters which are important intermediates in various chemical processes.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through phosphorylation reactions. This modification can alter the biological activity and stability of these molecules.
Medicine: While direct medical applications of this compound are limited, its derivatives and related compounds are used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: In industrial applications, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals
Mécanisme D'action
The mechanism of action of octyl phosphorodichloridate involves the formation of covalent bonds with nucleophilic sites on target molecules. The phosphorus atom in this compound is electrophilic, allowing it to react with nucleophiles such as hydroxyl, amino, and thiol groups. This reaction results in the formation of phosphate esters or phosphoramidates, which can alter the chemical and biological properties of the target molecules.
Comparaison Avec Des Composés Similaires
Phenyl phosphorodichloridate: Similar in structure but with a phenyl group instead of an octyl group.
Diethyl phosphorochloridate: Contains ethyl groups instead of an octyl group.
Dioctyltin dichloride: Contains tin instead of phosphorus but shares the octyl group.
Uniqueness: Octyl phosphorodichloridate is unique due to its long octyl chain, which imparts different solubility and reactivity characteristics compared to shorter-chain or aromatic analogs. This makes it particularly useful in applications requiring hydrophobic properties and specific reactivity profiles.
Propriétés
Numéro CAS |
53121-41-8 |
|---|---|
Formule moléculaire |
C8H17Cl2O2P |
Poids moléculaire |
247.10 g/mol |
Nom IUPAC |
1-dichlorophosphoryloxyoctane |
InChI |
InChI=1S/C8H17Cl2O2P/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3 |
Clé InChI |
DWOJDQINSJFPLB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOP(=O)(Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Ethylphenyl)methyl]oxirane](/img/structure/B8770120.png)
![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride](/img/structure/B8770127.png)







![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(2-thienyl)-](/img/structure/B8770188.png)



